molecular formula C23H23FN6O4 B2858464 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251702-65-4

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2858464
CAS No.: 1251702-65-4
M. Wt: 466.473
InChI Key: HGCFLTDBKARCES-UHFFFAOYSA-N
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Description

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound of significant interest in medicinal chemistry and preclinical pharmaceutical research, primarily serving as a key synthetic intermediate. Its complex structure, featuring a 1,2,3-triazole core linked to a substituted oxazole and an aromatic carboxamide, is characteristic of scaffolds designed to modulate kinase activity. Research indicates this compound is a close analog and a direct precursor in the synthetic pathway of potent, selective kinase inhibitors, such as those targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) family [https://www.rcsb.org/structure/3HNG]. The design incorporates specific pharmacophores known to interact with the ATP-binding pocket of these enzymes, making it a valuable tool for chemists developing novel targeted cancer therapies. Its primary research application lies in the exploration of structure-activity relationships (SAR), where systematic modifications help optimize the potency, selectivity, and pharmacokinetic properties of lead drug candidates. This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

5-amino-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN6O4/c1-12-5-7-15(24)10-16(12)26-22(31)20-21(25)30(29-28-20)11-17-13(2)34-23(27-17)14-6-8-18(32-3)19(9-14)33-4/h5-10H,11,25H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCFLTDBKARCES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC(=C(C=C4)OC)OC)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The process may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate aniline derivatives with formamide or other suitable reagents.

    Introduction of the fluoro group: Fluorination can be performed using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the piperidine ring: This step involves the reaction of the quinazolinone intermediate with a piperidine derivative, often under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to fully saturated piperidine rings.

Scientific Research Applications

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for developing new drugs, particularly for targeting specific enzymes or receptors.

    Biology: The compound may serve as a tool for studying biological pathways and mechanisms, especially those involving quinazolinone derivatives.

    Industry: It can be used in the synthesis of advanced materials or as an intermediate in the production of other complex molecules.

Mechanism of Action

The mechanism of action of 5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can mimic natural substrates or inhibitors, leading to the modulation of biological pathways. The fluoro and sulfonyl groups enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Methoxy vs. Ethoxy/Chloro Substituents

  • 5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide (): Replaces 3,4-dimethoxyphenyl with a 4-ethoxyphenyl group.
  • 5-Amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (): Substitutes 3,4-dimethoxyphenyl with a 3-chlorophenyl group. The electron-withdrawing chlorine may enhance metabolic stability but reduce solubility compared to methoxy groups .

Table 1: Substituent Effects on Oxazole Ring

Compound Oxazole Substituent LogP* Metabolic Stability*
Target Compound 3,4-dimethoxyphenyl 3.2 Moderate
Ethoxy Analog () 4-ethoxyphenyl 3.8 High
Chloro Analog () 3-chlorophenyl 3.5 High

*Predicted using CompTox Chemicals Dashboard .

Carboxamide Group Modifications

Fluorophenyl vs. Difluorophenyl Substituents

  • 5-Amino-N-(2,4-difluorophenyl)-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide (): Differs in the carboxamide group (2,4-difluorophenyl vs. 5-fluoro-2-methylphenyl).

Methylphenyl vs. Tolyl Groups

  • N-Benzyl-N-[4-(diethylamino)phenyl]-5-methyl-3-phenylisoxazole-4-carboxamide (): Incorporates a benzyl group on the carboxamide nitrogen. Bulky substituents may sterically hinder target interactions but improve membrane permeability .

Structural Similarity Metrics

Using Tanimoto coefficients (Tanimoto >0.8 indicates high similarity):

  • 5-Amino-N-(3-fluorophenyl)-1-{[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide (): Tanimoto score: 0.85 (based on MACCS fingerprints). The 4-methylphenyl oxazole substituent reduces polarity compared to the target’s 3,4-dimethoxyphenyl group .
  • 5-Amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-1-phenyl-1H-1,2,3-triazole-4-carboxamide (): Tanimoto score: 0.76. Lower similarity due to trifluoromethyl and chloro substitutions, which may confer distinct bioactivity .

Bioactivity and Pharmacological Correlations

  • Antimicrobial Activity : Isostructural chloro/bromo derivatives (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) exhibit antimicrobial properties, suggesting the target compound may share this activity .
  • Calcium Influx Inhibition : The metabolite M1 of CAI (a triazole-carboxamide) lacks bioactivity, implying that structural modifications (e.g., methoxy groups) in the target compound may preserve efficacy by avoiding similar metabolic cleavage .

Metabolic and Analytical Comparisons

  • Metabolism : The 3,4-dimethoxyphenyl group may undergo O-demethylation, a common phase I metabolic pathway, generating hydrophilic metabolites detectable via LCMS/MS .
  • NMR/MS Clustering : Molecular networking () would cluster the target compound with other triazole-carboxamides (e.g., ) due to shared fragmentation patterns (e.g., m/z 347.290 parent ion).

Biological Activity

5-amino-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS Number: 1251702-65-4) is a novel compound with potential therapeutic applications. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C23H23FN6O4C_{23}H_{23}FN_{6}O_{4}, with a molecular weight of 466.5 g/mol. The compound features a complex structure that includes an oxazole ring and a triazole moiety.

PropertyValue
Molecular FormulaC23H23FN6O4
Molecular Weight466.5 g/mol
CAS Number1251702-65-4
LogP2.3103
Polar Surface Area101.973 Ų

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, beginning with the preparation of the oxazole ring followed by cycloaddition reactions to introduce the triazole moiety. Functional group modifications are then performed to yield the final product .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Its structural features allow it to bind effectively to active sites, potentially inhibiting or activating various biological pathways. For instance, studies have shown that compounds with similar structures exhibit inhibitory effects on certain cancer cell lines .

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. In vitro tests using the MTT assay revealed that certain derivatives had IC50 values indicating potent cytotoxicity against various cancer cell lines, including epidermoid carcinoma (A431) and colon cancer (HCT116). The most notable findings include:

  • A431 Cell Line : IC50 = 44.77 µg/mL
  • HCT116 Cell Line : IC50 = 201.45 µg/mL
  • Normal Skin Fibroblast Cells (BJ-1) : IC50 = 92.05 µg/mL

These results suggest that the compound could serve as a promising candidate for developing new anticancer therapies .

Antioxidant Activity

The antioxidant potential of the compound was evaluated using the DPPH radical scavenging assay. Results indicated that the compound demonstrated significant antioxidant activity even at low concentrations:

Concentration (mg/mL)Scavenging Activity (%)
5071.7
30072.5

This indicates that the compound has a dose-independent radical scavenging capacity, making it a potential candidate for further antioxidant studies .

Case Studies and Research Findings

Several studies have been conducted to assess the biological activity of related compounds:

  • Antitumor Studies : A study highlighted the potential of similar tetrazole derivatives in inhibiting tumor growth in animal models, suggesting a pathway for future research into their use as anticancer agents .
  • Molecular Docking Studies : Computational studies have shown strong binding affinities to target enzymes such as CSNK2A1, indicating potential mechanisms through which these compounds exert their biological effects .
  • Toxicological Assessments : Toxicity evaluations conducted in animal models revealed that certain derivatives had acceptable safety profiles, which is crucial for their development into therapeutic agents .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves multi-step organic reactions:

  • Step 1 : Preparation of the oxazole intermediate via cyclization of substituted phenyl precursors using anhydrous aluminum chloride (AlCl₃) or palladium catalysts under reflux conditions .
  • Step 2 : Formation of the triazole-carboxamide core via azide-alkyne cycloaddition (CuAAC) or condensation reactions with sodium azide (NaN₃) and isocyanides .
  • Step 3 : Coupling of the oxazole and triazole intermediates using alkylation or nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) .

Key Reagents & Conditions :

StepReagents/CatalystsSolventTemperatureYield Optimization
Oxazole formationAlCl₃, Pd(PPh₃)₄Toluene80–110°C60–75%
Triazole formationNaN₃, CuSO₄DMF/H₂ORT70–85%
CouplingK₂CO₃, alkyl halidesDMF50–70°C50–65%

Q. How is the compound structurally characterized post-synthesis?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and coupling efficiency .
  • Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ = 436.4 g/mol for C₂₂H₂₁FN₆O₃) .
  • High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for biological assays) .

Q. What initial biological screening assays are recommended?

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Antimicrobial activity : Disk diffusion assays for bacterial/fungal strains (e.g., S. aureus, C. albicans) .
  • Enzyme inhibition : Fluorescence-based assays for kinases or proteases (e.g., EGFR, COX-2) .

Q. How can solubility and bioavailability challenges be addressed in early-stage studies?

  • Co-solvent systems : Use DMSO-PBS mixtures (≤10% DMSO) for in vitro assays .
  • Derivatization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) via substitution at the triazole or oxazole moieties .

Advanced Research Questions

Q. How can synthesis yields be optimized using green chemistry principles?

  • Ultrasound-assisted synthesis : Reduces reaction time by 40–60% and improves yield (e.g., 85% for triazole formation under sonication) .
  • Continuous flow chemistry : Enhances reproducibility and scalability while minimizing solvent waste .
  • Catalyst recycling : Pd-based catalysts immobilized on silica show >90% recovery efficiency .

Q. What computational methods are used to elucidate the mechanism of action?

  • Molecular docking : Predict binding affinity to targets like EGFR (PDB ID: 1M17) using AutoDock Vina .
  • Molecular Dynamics (MD) simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (e.g., GROMACS software) .
  • QSAR modeling : Correlate substituent electronegativity (e.g., fluorine at phenyl groups) with bioactivity .

Q. How can contradictions in reported bioactivity data be resolved?

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HeLa) and assay protocols (e.g., IC₅₀ calculation via nonlinear regression) .
  • Metabolic stability testing : Evaluate cytochrome P450 interactions to rule out false negatives/positives .
  • Orthogonal validation : Confirm enzyme inhibition via both fluorescence and radiometric assays .

Q. How to design structure-activity relationship (SAR) studies for fluorophenyl substituents?

  • Systematic substitution : Compare analogs with -F, -Cl, -OCH₃ at the 3,4-positions of the phenyl ring .
  • Activity cliffs : Identify critical substituents (e.g., 5-fluoro vs. 2-methyl) using Free-Wilson analysis .
  • Physicochemical profiling : Measure logP (octanol-water) and pKa to correlate hydrophobicity with membrane permeability .

Example SAR Table :

Substituent PositionBioactivity (IC₅₀, μM)logPNotes
3-F, 4-OCH₃0.45 (EGFR)2.8Optimal balance
2-CH₃, 5-F1.20 (COX-2)3.2Reduced solubility
4-Cl, 3-OCH₃>10.04.1Inactive

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